8-aminoisoquinolin-7-ol dihydrobromide

Description

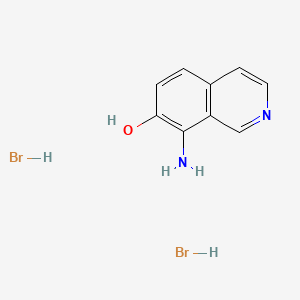

8-Aminoisoquinolin-7-ol dihydrobromide is a heterocyclic organic compound characterized by an isoquinoline backbone substituted with an amino group at position 8 and a hydroxyl group at position 7, forming a dihydrobromide salt. The dihydrobromide salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and industrial applications. For example, similar compounds like 8-bromoisoquinolin-7-ol (C₉H₆BrNO, MW 224.05) share the isoquinolin-7-ol core but differ in substituents, highlighting the role of functional groups in modulating reactivity and application .

Properties

IUPAC Name |

8-aminoisoquinolin-7-ol;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.2BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNJXTKRMTURJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)N)O.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-aminoisoquinolin-7-ol dihydrobromide typically involves the following steps:

Nitration of Isoquinoline: Isoquinoline is nitrated to produce a mixture of 5- and 8-nitroisoquinoline derivatives.

Separation of Isomers: The 5- and 8-nitroisoquinoline derivatives are separated by distillation and sublimation.

Reduction: The 8-nitroisoquinoline is reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoisoquinoline.

Bromination: The 8-aminoisoquinoline is then brominated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, separation, reduction, and bromination processes, optimized for yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-aminoisoquinolin-7-ol dihydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin powder and hydrochloric acid are used.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Quinoline derivatives.

Reduction: 8-aminoisoquinoline.

Substitution: Various halogenated isoquinoline derivatives.

Scientific Research Applications

8-aminoisoquinolin-7-ol dihydrobromide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimalarial activity.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-aminoisoquinolin-7-ol dihydrobromide involves its interaction with specific molecular targets. For example, in antimalarial applications, it may target the mitochondria of Plasmodium parasites, causing structural changes and disrupting their function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 8-aminoisoquinolin-7-ol dihydrobromide with structurally or functionally related compounds:

*Calculated based on formula.

Structural and Functional Differences

- Substituent Effects: The amino group in this compound introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing bromo group in 8-bromoisoquinolin-7-ol . This difference may enhance its solubility and interaction with biological targets compared to brominated analogs.

- Salt Form: The dihydrobromide salt distinguishes it from neutral analogs like 7-bromo-5-nitroquinolin-8-ol, which lacks ionizable counterions. Salt formation typically improves thermal stability and bioavailability, as seen in BD 1008 and BD 1047, sigma receptor ligands with enhanced pharmacokinetic profiles due to dihydrobromide salts .

- Positional Isomerism: Derivatives like 5-substituted 8-quinolinols (e.g., 7-bromo-5-nitroquinolin-8-ol) exhibit altered electronic properties due to nitro groups at position 5, increasing acidity and reactivity compared to amino-substituted derivatives at position 8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.